molecular formula C8H19NO2 B145683 4,4-Diethoxybutylamine CAS No. 6346-09-4

4,4-Diethoxybutylamine

Cat. No. B145683
CAS RN: 6346-09-4
M. Wt: 161.24 g/mol
InChI Key: GFLPSABXBDCMCN-UHFFFAOYSA-N
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Description

4,4-Diethoxybutylamine is a chemical compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 . It is a clear, colorless liquid .


Molecular Structure Analysis

The molecular structure of 4,4-Diethoxybutylamine consists of 8 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

4,4-Diethoxybutylamine has a boiling point of 196°C and a density of 0.933 g/mL at 25°C . Its refractive index is 1.428 . It is miscible in water and slightly soluble in methanol . It is also sparingly soluble in chloroform .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

4,4-diethoxybutan-1-amine: is utilized in the synthesis of novel heterocyclic compounds, such as 2-hetarylpyrrolidines . These reactions often proceed under mild conditions and can yield good results without the need for metal-based catalysts. This application is significant in the development of new pharmaceuticals and materials with heterocyclic frameworks.

Organic Synthesis Intermediates

As an intermediate in organic synthesis, 4,4-diethoxybutan-1-amine is applied in various synthetic pathways . It serves as a building block for more complex molecules, demonstrating its versatility in synthetic organic chemistry.

Safety And Hazards

4,4-Diethoxybutylamine is classified as a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and storing it in a cool, well-ventilated place .

properties

IUPAC Name

4,4-diethoxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLPSABXBDCMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212880
Record name 4,4-Diethoxybutylamine
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Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Diethoxybutylamine

CAS RN

6346-09-4
Record name 4,4-Diethoxy-1-butanamine
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Record name 4,4-Diethoxybutylamine
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Record name 6346-09-4
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Record name 4,4-Diethoxybutylamine
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Record name 4,4-diethoxybutylamine
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Record name 4,4-DIETHOXYBUTYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 4,4-diethoxybutan-1-amine primarily used for in the context of the provided research papers?

A1: The research papers primarily utilize 4,4-diethoxybutan-1-amine (also known as 4-aminobutyraldehyde diethyl acetal) as a versatile building block in organic synthesis. [, , , , ] It serves as a precursor for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines [, ] and indolizines. []

Q2: Can you provide an example of how 4,4-diethoxybutan-1-amine is used to synthesize a specific compound?

A2: Absolutely! In a study focused on synthesizing hygrine, a tropane alkaloid precursor, researchers utilized 4,4-diethoxybutan-1-amine as a starting material. [] They converted it to an N-methylpyrrolinium cation intermediate, which was then further reacted to obtain hygrine in a six-step synthesis with an overall yield of 25%. []

Q3: The chemical name 4,4-diethoxybutan-1-amine suggests the presence of an acetal functional group. How does this functional group impact the reactivity of the compound?

A3: You are right! The acetal group in 4,4-diethoxybutan-1-amine plays a crucial role in its reactivity. It can be easily hydrolyzed under acidic conditions to generate the corresponding aldehyde, 4-aminobutyraldehyde. [] This allows for further functionalization and cyclization reactions. For example, in the synthesis of (±)-harmacine, an acid-mediated acyl iminium ion cyclization is employed, likely involving the hydrolysis of the acetal. []

Q4: The abstract of one paper mentions the synthesis of “2-substituted pyrrolidines”. [] How is 4,4-diethoxybutan-1-amine involved in this process?

A4: 4,4-Diethoxybutan-1-amine can react with C-nucleophiles, leading to the formation of 2-substituted pyrrolidines. [] While the abstract doesn't provide specific details, it suggests that the reaction likely involves the nucleophilic attack on the intermediate iminium ion generated from 4,4-diethoxybutan-1-amine.

Q5: Are there any studies on how the structure of 4,4-diethoxybutan-1-amine relates to its reactivity or the biological activity of the compounds synthesized from it?

A5: While the provided abstracts don't delve into detailed Structure-Activity Relationship (SAR) studies, they highlight how subtle structural changes, like using 5,5-diethoxypentan-1-amine instead of 4,4-diethoxybutan-1-amine, can significantly impact reaction conditions. [] This suggests that systematic modification and investigation of similar compounds could offer valuable insights into their reactivity and biological activity.

Q6: The abstracts mention the synthesis of various heterocyclic compounds. Are there any applications for these compounds?

A6: The synthesized heterocycles, such as pyrrolidines, indolizines, and particularly the tropane alkaloid precursors, hold potential applications in medicinal chemistry. [, , ] These structural motifs are frequently encountered in various bioactive natural products and pharmaceuticals, making them attractive targets for drug discovery research.

Q7: Beyond its use in synthesizing heterocycles, are there other reported reactions involving 4,4-diethoxybutan-1-amine?

A7: Yes, 4,4-diethoxybutan-1-amine has been explored in the Kabachnik–Fields reaction for the synthesis of new acetal-containing aminophosphine oxides. [] This reaction demonstrates the versatility of this compound as a building block for various organophosphorus compounds with potential applications in different fields.

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